

Application Notes and Protocols: 1-Cyclopropyl-1-phenylmethanamine Hydrochloride in Drug Discovery

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Compound of Interest

Compound Name: 1-Cyclopropyl-1-phenylmethanamine hydrochloride

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Introduction

1-Cyclopropyl-1-phenylmethanamine hydrochloride is a valuable building block in medicinal chemistry, offering a unique structural motif for the synthesis of novel therapeutic agents. The incorporation of the cyclopropyl-phenyl-methylamine scaffold can impart favorable pharmacological properties to drug candidates, including enhanced potency, improved metabolic stability, and desirable CNS activity.[1] The rigid conformation of the cyclopropyl group can lead to a more favorable entropic contribution to binding affinity at biological targets. [2] This document provides detailed application notes and experimental protocols for the use of **1-cyclopropyl-1-phenylmethanamine hydrochloride** in drug discovery.

Key Applications

Derivatives of 1-cyclopropyl-1-phenylmethanamine have shown promise in a variety of therapeutic areas, particularly as:

- **Enzyme Inhibitors:** The phenylcyclopropylamine core is a key pharmacophore in the design of inhibitors for enzymes such as Lysine-Specific Demethylase 1 (LSD1), a target in oncology, and Monoamine Oxidase (MAO), relevant in neurological disorders.[3][4]

- Central Nervous System (CNS) Agents: The structural features of this building block make it suitable for the development of agents targeting CNS disorders like depression and schizophrenia.[1]
- Antimicrobial and Antimalarial Agents: The cyclopropyl group is a component of some known antitubercular and antimalarial compounds, suggesting the potential for developing novel agents in this area.[5]

Data Presentation

Table 1: Synthesis of 1-Phenylcyclopropane Derivatives - Reaction Yields

Starting Material	Reaction	Product	Reagents and Conditions	Yield (%)	Reference
2-phenyl acetonitrile	Cyclopropanation	1-Phenylcyclopropane acetonitrile	1,2-dibromoethane, NaOH, TBAB, Water, 60°C	85	[2]
1-Phenylcyclopropane acetonitrile	Hydrolysis	1-Phenylcyclopropane carboxylic acid	Concentrated HCl	-	[2]
1-Phenylcyclopropane carboxylic acid	Amide Coupling	N-(substituted)-1-phenylcyclopropane carboxamide	Methyl 2-(aminophenoxy)acetate, HATU, DIPEA, DMF	85	[2]

Table 2: Biological Activity of Phenylcyclopropylamine Derivatives

Compound Class	Target	Activity Metric	Value	Reference
4-alkylaminoaryl phenyl cyclopropyl methanones	M. tuberculosis H37Rv	MIC	3.12-12.5µg/mL	[5]
4-alkylaminoaryl phenyl cyclopropyl methanones	P. falciparum 3D7	IC ₅₀	0.035- 0.080µg/mL	[5]
trans-2- Phenylcyclopropylamine Derivatives	LSD1/KDM1A	IC ₅₀	Potent	[3]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 1-Cyclopropyl-1-phenylmethanamine

This protocol describes a general method for the derivatization of the primary amine of **1-cyclopropyl-1-phenylmethanamine hydrochloride** via reductive amination.

Materials:

- **1-Cyclopropyl-1-phenylmethanamine hydrochloride**
- Aldehyde or Ketone (1.0-1.2 eq.)
- Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
- Dichloromethane (DCM), anhydrous
- Triethylamine (Et₃N) (1.1 eq.)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Standard glassware for organic synthesis

Procedure:

- To a round-bottom flask, add **1-cyclopropyl-1-phenylmethanamine hydrochloride** (1.0 eq.) and dissolve it in anhydrous DCM.
- Add triethylamine (1.1 eq.) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
- Add the desired aldehyde or ketone (1.0-1.2 eq.) to the solution and stir for 1-2 hours at room temperature to facilitate imine formation.
- Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution.
- Separate the organic layer and extract the aqueous layer twice with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated derivative.

Protocol 2: Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives

This protocol outlines the synthesis of carboxamide derivatives starting from a related precursor, 2-phenyl acetonitrile.

Step 1: Synthesis of 1-Phenylcyclopropane Acetonitrile^[2]

- To a solution of 2-phenyl acetonitrile (1.0 eq.) in water, add sodium hydroxide (NaOH) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
- Add 1,2-dibromoethane (1.2 eq.) and heat the mixture to 60°C.
- Stir vigorously until the reaction is complete (monitored by TLC).
- After cooling, extract the product with an organic solvent, wash with water and brine, dry, and concentrate to yield 1-phenylcyclopropane acetonitrile.

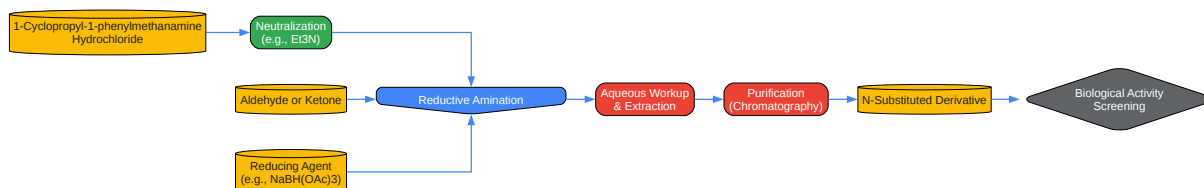
Step 2: Hydrolysis to 1-Phenylcyclopropane Carboxylic Acid^[2]

- Treat the 1-phenylcyclopropane acetonitrile with concentrated hydrochloric acid and heat under reflux.
- After completion of the reaction, cool the mixture and extract the carboxylic acid product.

Step 3: Amide Coupling^[2]

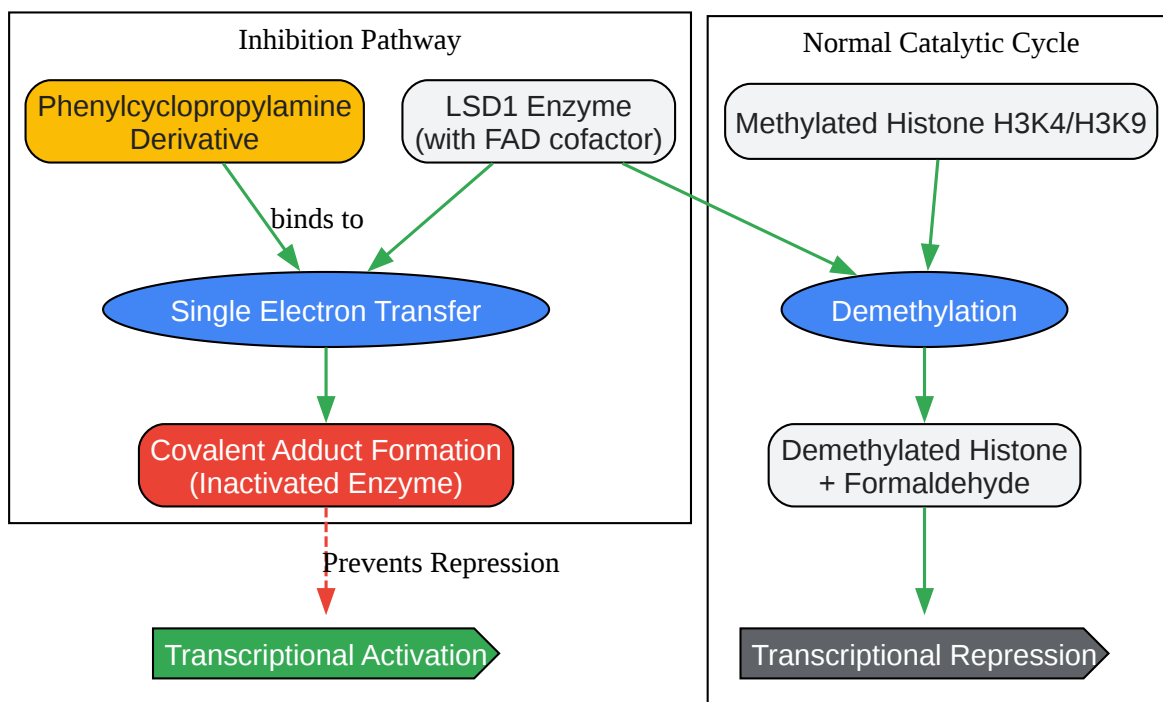
- Dissolve 1-phenylcyclopropane carboxylic acid (1.0 eq.) and the desired amine (e.g., Methyl 2-(aminophenoxy)acetate, 1.0 eq.) in anhydrous DMF.
- Add a coupling agent such as HATU (1.1 eq.) and a base like DIPEA (2.0 eq.).
- Stir the reaction at room temperature until completion.
- Work up the reaction by adding water and extracting the product with an organic solvent.
- Purify the final 1-phenylcyclopropane carboxamide derivative by column chromatography.

Visualizations



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Caption: General workflow for the derivatization and biological evaluation.



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Caption: Mechanism of LSD1 inhibition by phenylcyclopropylamine derivatives.

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